molecular formula C12H17BF2N2O2 B13537417 1-(2,2-difluorocyclopropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(2,2-difluorocyclopropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13537417
M. Wt: 270.09 g/mol
InChI Key: NHNYZCPWSGCXQJ-UHFFFAOYSA-N
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Description

1-(2,2-difluorocyclopropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a unique combination of a difluorocyclopropyl group and a dioxaborolane moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluorocyclopropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Difluorocyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a difluorocarbene source under controlled conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones or other suitable precursors.

    Attachment of the Dioxaborolane Group: The dioxaborolane moiety can be introduced through a borylation reaction, often using boronic acids or esters in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluorocyclopropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of biological pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Exploration of its potential as a therapeutic agent or as a precursor for drug development.

    Industry: Use in the production of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluorocyclopropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The difluorocyclopropyl group and dioxaborolane moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-difluorocyclopropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: can be compared with other pyrazole derivatives that feature different substituents.

    Difluorocyclopropyl-containing compounds: These compounds share the difluorocyclopropyl group but may have different core structures.

    Dioxaborolane-containing compounds: These compounds contain the dioxaborolane moiety but differ in the attached functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H17BF2N2O2

Molecular Weight

270.09 g/mol

IUPAC Name

1-(2,2-difluorocyclopropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C12H17BF2N2O2/c1-10(2)11(3,4)19-13(18-10)9-5-6-17(16-9)8-7-12(8,14)15/h5-6,8H,7H2,1-4H3

InChI Key

NHNYZCPWSGCXQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CC3(F)F

Origin of Product

United States

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